molecular formula C18H22BrNO4 B15010927 ethyl 5-(acetyloxy)-6-bromo-1-butyl-2-methyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-6-bromo-1-butyl-2-methyl-1H-indole-3-carboxylate

Cat. No.: B15010927
M. Wt: 396.3 g/mol
InChI Key: GPRDEADSMOAZEB-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-6-bromo-1-butyl-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core with various functional groups, including an acetyloxy group, a bromo substituent, and an ester group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of ethyl 5-(acetyloxy)-6-bromo-1-butyl-2-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 5-(acetyloxy)-6-bromo-1-butyl-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Mechanism of Action

The mechanism of action of ethyl 5-(acetyloxy)-6-bromo-1-butyl-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The acetyloxy and ester groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The bromo substituent can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Ethyl 5-(acetyloxy)-6-bromo-1-butyl-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C18H22BrNO4

Molecular Weight

396.3 g/mol

IUPAC Name

ethyl 5-acetyloxy-6-bromo-1-butyl-2-methylindole-3-carboxylate

InChI

InChI=1S/C18H22BrNO4/c1-5-7-8-20-11(3)17(18(22)23-6-2)13-9-16(24-12(4)21)14(19)10-15(13)20/h9-10H,5-8H2,1-4H3

InChI Key

GPRDEADSMOAZEB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=CC(=C(C=C21)Br)OC(=O)C)C(=O)OCC)C

Origin of Product

United States

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